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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 3-(2-Hydroxyethyl)piperazin-2-one, a
heterocyclic compound with potential applications in medicinal chemistry and materials
science. Due to the limited availability of direct experimental data for this specific molecule, this
document synthesizes confirmed information from established databases with inferred
properties and potential applications based on the well-characterized chemistry of the broader
piperazinone and piperazine classes of compounds. All information is presented with the
highest commitment to scientific integrity, with clear distinctions between established data and
scientifically grounded hypotheses.

Nomenclature and Chemical Identity

The foundational step in understanding any chemical entity is the precise definition of its
structure and nomenclature.

IUPAC Name: 3-(2-hydroxyethyl)piperazin-2-one[1]
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Synonyms:

¢ 3-(2-Hydroxyethyl)-2-piperazinone[1]
o 3-(2-Hydroxy-ethyl)-piperazin-2-one[1]
e CAS Number: 936940-62-4[1]
Chemical Structure:

The structure of 3-(2-Hydroxyethyl)piperazin-2-one is characterized by a six-membered
piperazin-2-one ring with a 2-hydroxyethyl substituent at the 3-position. The presence of an
amide group within the ring and a primary alcohol in the side chain are key functional features
that dictate its chemical behavior.

Caption: 2D structure of 3-(2-Hydroxyethyl)piperazin-2-one.

Physicochemical Properties

While extensive experimental data for 3-(2-Hydroxyethyl)piperazin-2-one is not publicly
available, computational models provide valuable insights into its physicochemical properties.
These properties are crucial for predicting its behavior in various systems, including its
solubility, permeability, and potential for intermolecular interactions.
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Property Value Source
Molecular Formula CeH12N202 PubChem[1]
Molecular Weight 144.17 g/mol PubChem[1]
Appearance Powder Sigma-Aldrich[2]
XLogP3 -1.4 PubChem|[1]
Hydrogen Bond Donor Count 3 PubChem[1]
Hydrogen Bond Acceptor

Count 3 PubChem([1]
Rotatable Bond Count 2 PubChem|[1]
Topological Polar Surface Area  61.4 A2 PubChem[1]

Expert Interpretation: The negative XLogP3 value suggests that 3-(2-Hydroxyethyl)piperazin-
2-one is a hydrophilic molecule with a preference for agueous environments. The presence of
multiple hydrogen bond donors and acceptors further supports its potential for high water
solubility. The topological polar surface area (TPSA) is within a range often associated with
good oral bioavailability in drug candidates, suggesting that this molecule possesses some
drug-like properties.

Synthesis Strategies (Inferred)

Specific, peer-reviewed synthesis protocols for 3-(2-Hydroxyethyl)piperazin-2-one are not
readily found in the current literature. However, based on established organic chemistry
principles and known syntheses of related piperazin-2-one derivatives, a plausible synthetic
approach can be proposed. The piperazinone scaffold is a valuable pharmacophore, and
various methods for its synthesis have been developed.[3][4][5]

A likely synthetic route would involve the cyclization of a suitably substituted ethylenediamine
derivative. One potential conceptual pathway is outlined below:
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Conceptual Synthetic Pathway

Reaction with an Base-mediated
[ | a-haloacetyl halide or ester 3 :)—HHQM»[ )

Click to download full resolution via product page
Caption: A conceptual workflow for the synthesis of 3-(2-Hydroxyethyl)piperazin-2-one.
Causality Behind Experimental Choices (Hypothetical):

o Starting Material Selection: The choice of a protected 2-(2-aminoethylamino)-4-
hydroxybutanoic acid derivative or a related precursor would be critical. The protecting
groups would need to be orthogonal to allow for selective deprotection and cyclization.

» Cyclization Conditions: The intramolecular cyclization to form the lactam (the piperazin-2-one
ring) would likely be promoted by a base to deprotonate the amine, facilitating nucleophilic
attack on an ester or activated carboxylic acid. The choice of base and solvent would be
crucial to optimize the yield and minimize side reactions.

« Purification: Purification would likely be achieved through column chromatography,
leveraging the polarity of the molecule.

It is important to emphasize that this is a hypothetical pathway. The development of an efficient
and scalable synthesis would require significant experimental optimization.

Potential Applications in Drug Discovery and
Medicinal Chemistry

The piperazine and piperazinone scaffolds are considered "privileged structures" in medicinal
chemistry.[6][7][8][9] This is due to their ability to interact with a wide range of biological targets,
often leading to compounds with favorable pharmacokinetic properties. Piperazine derivatives
have demonstrated a broad spectrum of biological activities, including anticancer, anti-
inflammatory, and antimicrobial properties.[7][10]
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The structural features of 3-(2-Hydroxyethyl)piperazin-2-one suggest several potential
avenues for its application in drug discovery:

» Scaffold for Library Synthesis: The two nitrogen atoms and the hydroxyl group provide
multiple points for chemical modification, making it an attractive scaffold for the creation of
diverse chemical libraries for high-throughput screening.

o Peptidomimetic: The piperazinone ring can act as a constrained dipeptide mimic, which can
be valuable in the design of protease inhibitors or compounds that modulate protein-protein
interactions.

e Modulation of Physicochemical Properties: The hydrophilic nature of the molecule, conferred
by the hydroxyl group and the polar piperazinone core, could be leveraged to improve the
solubility and pharmacokinetic profiles of more lipophilic drug candidates.

While no specific biological activity has been reported for 3-(2-Hydroxyethyl)piperazin-2-one
itself, its structural similarity to other biologically active piperazinones suggests that it could be
a valuable building block for the synthesis of novel therapeutic agents.

Experimental Protocols (General and Inferred)

Given the absence of specific published experimental protocols for 3-(2-
Hydroxyethyl)piperazin-2-one, this section provides a general protocol for the
characterization of a novel, polar, heterocyclic compound, which would be applicable in a
research setting.

Protocol: Characterization of a Novel Piperazinone Derivative
» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D20, DMSO-ds,
or CDsOD).

o Acquire *H NMR and 13C NMR spectra to confirm the chemical structure.

o Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign all proton and carbon
signals unambiguously.
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o Rationale: NMR is the most powerful tool for elucidating the chemical structure of organic
molecules in solution.

e Mass Spectrometry (MS):

o Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or
acetonitrile with 0.1% formic acid).

o Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray
ionization (ESI) to determine the exact mass and confirm the elemental compaosition.

o Rationale: HRMS provides a highly accurate mass measurement, which is essential for
confirming the molecular formula of a new compound.

o High-Performance Liquid Chromatography (HPLC):

o Develop an HPLC method to assess the purity of the compound. A reversed-phase C18
column with a water/acetonitrile or water/methanol mobile phase gradient is a common
starting point for polar compounds.

o Use a suitable detector, such as a UV detector (if the compound has a chromophore) or
an evaporative light scattering detector (ELSD) or a mass spectrometer.

o Rationale: HPLC is the standard method for determining the purity of a chemical
compound.
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Caption: A general analytical workflow for the characterization of a novel chemical entity.

Conclusion and Future Directions

3-(2-Hydroxyethyl)piperazin-2-one is a chemical entity with intriguing structural features that

suggest its potential as a valuable building block in medicinal chemistry and materials science.

While there is a notable lack of direct experimental data in the public domain, its computed

physicochemical properties and the well-established chemistry of the piperazinone scaffold

provide a strong foundation for future research.
Future research should focus on:
» Development and publication of a robust and scalable synthetic route.

e Thorough experimental characterization of its physicochemical properties.

o Synthesis of a diverse library of derivatives and screening for biological activity against a

range of therapeutic targets.

o Exploration of its potential as a monomer in the synthesis of novel polymers.
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This technical guide serves as a starting point for researchers and scientists interested in
exploring the potential of 3-(2-Hydroxyethyl)piperazin-2-one. The synthesis and evaluation of
this and related molecules could lead to the discovery of novel compounds with significant
scientific and commercial value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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